molecular formula C8H7N3O2S B010031 2-Methyl-4-nitro-1,3-benzothiazol-7-amine CAS No. 107603-46-3

2-Methyl-4-nitro-1,3-benzothiazol-7-amine

Cat. No.: B010031
CAS No.: 107603-46-3
M. Wt: 209.23 g/mol
InChI Key: NEMHWNLRKAYPMB-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-7-aminobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with methyl, nitro, and amino substituents at positions 2, 4, and 7, respectively. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-7-aminobenzothiazole typically involves the nitration of 2-methylbenzothiazole followed by amination. One common method is the electrophilic nitration of 2-methylbenzothiazole using a mixture of nitric acid and sulfuric acid. The resulting 2-methyl-4-nitrobenzothiazole is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 7-position .

Industrial Production Methods

Industrial production of 2-Methyl-4-nitro-7-aminobenzothiazole often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-7-aminobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, alkylated, and acylated products.

Scientific Research Applications

2-Methyl-4-nitro-7-aminobenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The biological activity of 2-Methyl-4-nitro-7-aminobenzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. The nitro group is often involved in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzothiazole
  • 2-Methyl-4-nitrobenzothiazole
  • 2-Methyl-7-aminobenzothiazole

Uniqueness

2-Methyl-4-nitro-7-aminobenzothiazole is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

CAS No.

107603-46-3

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methyl-4-nitro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3

InChI Key

NEMHWNLRKAYPMB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-]

Synonyms

7-Benzothiazolamine,2-methyl-4-nitro-(9CI)

Origin of Product

United States

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